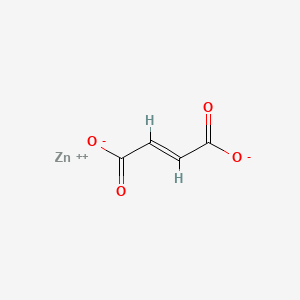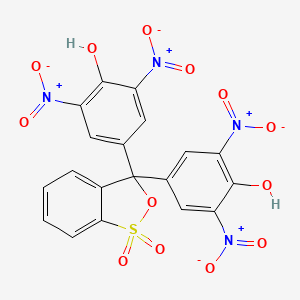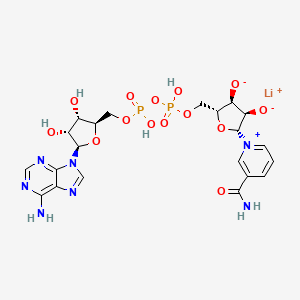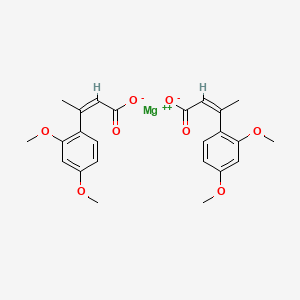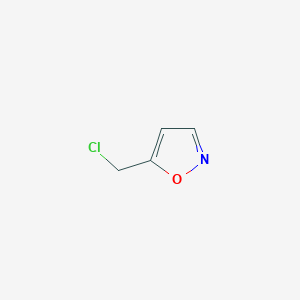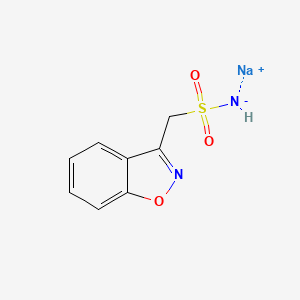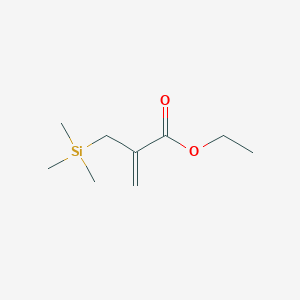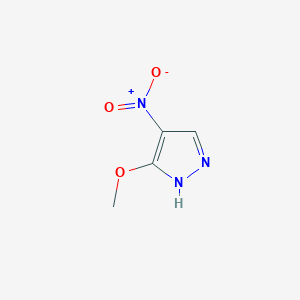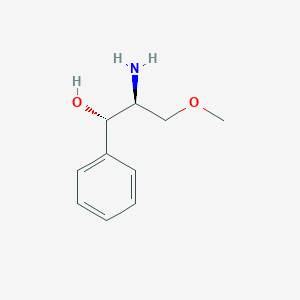
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Overview
Description
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties.
Scientific Research Applications
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various chiral compounds and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
Target of Action
Pseudoephedrine’s primary targets are the adrenergic receptor system .Mode of Action
Pseudoephedrine acts directly on the adrenergic receptor system, causing vasoconstriction .Biochemical Pathways
The vasoconstriction caused by pseudoephedrine affects the cardiovascular system, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies .Pharmacokinetics
Pseudoephedrine has a bioavailability of approximately 100%, is metabolized in the liver, and is excreted primarily through the kidneys .Result of Action
The molecular and cellular effects of pseudoephedrine’s action include the reduction of inflammation and congestion in the nasal passages .Action Environment
The action, efficacy, and stability of pseudoephedrine can be influenced by factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup .Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol typically involves asymmetric synthesis techniques. One common method is the catalytic asymmetric synthesis of α-chiral primary amines, which can be achieved through the transformation of pre-prepared or in situ formed NH imines . This method is highly efficient and provides a straightforward approach to obtaining enantiopure primary amines.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, often employing reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: Structurally related to (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol, pseudoephedrine is used as a decongestant and has similar stereochemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which imparts unique biological and chemical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCCWUWWYWRLN-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C1=CC=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]([C@H](C1=CC=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415938 | |
| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51594-34-4 | |
| Record name | (αS)-α-[(1S)-1-Amino-2-methoxyethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51594-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol in polymer chemistry?
A1: this compound serves as a crucial building block for synthesizing optically active poly(urea-urethane)s. [] These polymers exhibit intriguing properties, such as chirality, which can be tailored by adjusting the diisocyanate used during synthesis. For instance, polymers derived from aromatic diisocyanates demonstrate ordered conformations in films, unlike those from aliphatic diisocyanates. [] This control over polymer structure through this compound opens avenues for designing materials with specific functionalities, such as chiral stationary phases for separating enantiomers in high-performance liquid chromatography (HPLC). []
Q2: How does the structure of this compound influence its behavior as a chiral auxiliary in asymmetric synthesis?
A2: While the provided research papers focus on polymer applications, this compound has been explored as a chiral auxiliary in other studies. Its effectiveness stems from its chiral centers and the presence of both amino and hydroxyl groups. These features enable the formation of well-defined, rigid complexes with substrates, leading to high enantioselectivity in reactions like asymmetric reduction of aromatic ketones and asymmetric hydroboration of 2-phenyl-1-alkenes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



